molecular formula C4H7N3 B1295393 3,5-dimethyl-4H-1,2,4-triazole CAS No. 7343-34-2

3,5-dimethyl-4H-1,2,4-triazole

Cat. No. B1295393
CAS RN: 7343-34-2
M. Wt: 97.12 g/mol
InChI Key: XYYXDARQOHWBPO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 . It is also known by its English name, 3,5-Dimethyl-4H-1,2,4-triazole .


Synthesis Analysis

There are two main methods for the synthesis of 3,5-dimethyl-4H-1,2,4-triazole . One method involves the dehydrogenation of methyl chloroacetate to produce 3,5-dimethyl-1,2,4-triazole . Another method involves the reaction of trimethyl-1,2,4-triazolium phenyl chloride salt with ketones . There are also studies on the synthesis of 3,5-dimethyl-1,2,4-triazole derivatives, which have shown significant antibacterial activity .


Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-4H-1,2,4-triazole has been characterized in several studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 3,5-dimethyl-4H-1,2,4-triazole have been studied in various contexts . For example, one study described the reaction of 2,4,5-trimethylimidazole with dichlorocarbene, resulting in the formation of 5-chloro-2,4,6-trimethylpyrimidine and tris-3,5-dimethyl-1,2,4-triazol-1-ylmethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethyl-4H-1,2,4-triazole include a density of 1.6446 (rough estimate), a melting point of 139.0 to 144.0 °C, a boiling point of 260°C (lit.), a flash point of 123.8°C, a vapor pressure of 0.0164mmHg at 25°C, and a refractive index of 1.5200 (estimate) .

Future Directions

The future directions for the study of 3,5-dimethyl-4H-1,2,4-triazole and its derivatives are promising. The triazole ring is a versatile scaffold for the construction of diverse novel bioactive molecules . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are warranted . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

3,5-dimethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-5-4(2)7-6-3/h1-2H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYXDARQOHWBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223662
Record name 1H-1,2,4-Triazole, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4H-1,2,4-triazole

CAS RN

7343-34-2
Record name 1H-1,2,4-Triazole, 3,5-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-1,2,4-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 3,5-dimethyl-4H-1,2,4-triazole in the formation of coordination polymers?

A1: 3,5-Dimethyl-4H-1,2,4-triazole acts as a bridging ligand, coordinating to metal ions through its nitrogen atoms. This bridging ability allows the construction of diverse metal-organic frameworks (MOFs) with varying dimensionalities and functionalities. For instance, it forms trinuclear-triangular copper clusters in the presence of copper ions and dicarboxylate ligands, leading to two-dimensional hexagonal patterns with high surface areas. [, ]

Q2: How does the structure of 3,5-dimethyl-4H-1,2,4-triazole influence the gas adsorption properties of the resulting MOFs?

A2: The incorporation of 3,5-dimethyl-4H-1,2,4-triazole into MOFs can significantly influence their gas adsorption properties. For example, MOFs containing hydroxyl groups in proximity to the triazole rings exhibit enhanced CO₂ uptake compared to their non-hydroxylated counterparts. This enhancement is attributed to the electrostatic interactions between CO₂ molecules and the hydroxyl groups. []

Q3: Can you provide examples of specific MOF structures formed using 3,5-dimethyl-4H-1,2,4-triazole and their potential applications?

A3:* MAC-8 & MAC-9: These MOFs incorporate trinuclear-triangular copper clusters bridged by 3,5-dimethyl-4H-1,2,4-triazole, resulting in high surface areas and strong antiferromagnetic properties. These characteristics make them promising candidates for applications in gas storage and magnetic materials. []* MAC-4 & MAC-4-OH: These iso-reticular frameworks highlight the impact of functional group modification on gas adsorption. MAC-4-OH, containing hydroxyl groups, exhibits significantly higher CO₂ uptake than MAC-4 due to enhanced electrostatic interactions with CO₂. []* Rob-type porous coordination polymer (MAC-11): This flexible structure exhibits a reversible phase transformation induced by temperature or water, accompanied by a shift in photoluminescence. This property suggests potential applications in sensors and stimuli-responsive materials. []

Q4: How does 3,5-dimethyl-4H-1,2,4-triazole compare to other triazole-based ligands in the context of coordination polymer synthesis?

A4: While 3,5-dimethyl-4H-1,2,4-triazole is commonly used, other triazole derivatives like 1H-1,2,4-triazole can also form coordination polymers. The choice of triazole derivative influences the resulting structure and properties of the MOF. For example, using 1H-1,2,4-triazole instead of 3,5-dimethyl-4H-1,2,4-triazole can lead to different framework topologies and pore sizes. [, ]

Q5: What analytical techniques are typically employed to characterize coordination polymers containing 3,5-dimethyl-4H-1,2,4-triazole?

A5: Common techniques include:

  • Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, angles, and intermolecular interactions. [, , ]
  • Powder X-ray diffraction: This method helps identify the crystalline phases present and assess the purity of the synthesized material. []
  • Gas adsorption measurements: These measurements provide insights into the surface area, pore size distribution, and gas uptake capacity of the material. [, , ]
  • Spectroscopic techniques: Infrared (IR) spectroscopy helps identify functional groups present in the material, while thermogravimetric analysis (TGA) provides information about thermal stability and decomposition patterns. [, ]

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